N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]furan-2-carboxamide
Description
N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]furan-2-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a cyclohexyl ring, and a furan ring
Properties
IUPAC Name |
N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3/c14-13(15,16)9-3-1-5-12(19,7-9)8-17-11(18)10-4-2-6-20-10/h2,4,6,9,19H,1,3,5,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSDKKVFUOFLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(CNC(=O)C2=CC=CO2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring with a trifluoromethyl group. This can be achieved through radical trifluoromethylation of cyclohexene derivatives . The hydroxyl group is introduced via hydroboration-oxidation reactions. The furan-2-carboxamide moiety is then attached through amide bond formation using appropriate coupling reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of environmentally benign reagents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]benzamide
- N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]thiophene-2-carboxamide
Uniqueness
N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs with benzene or thiophene rings. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
